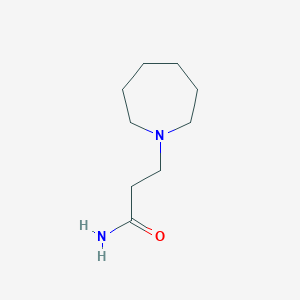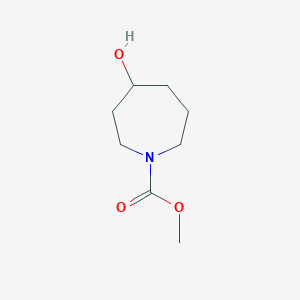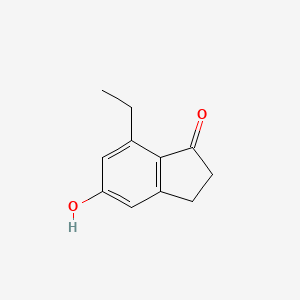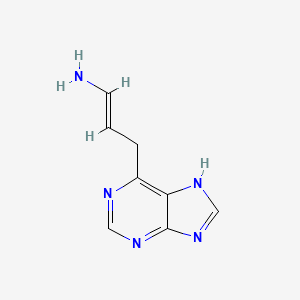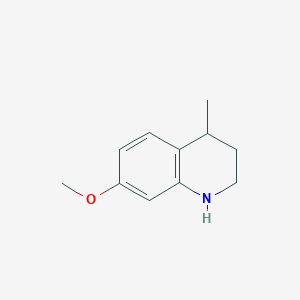
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially saturated, making them significant in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative using catalytic hydrogenation. For instance, an iridium-catalyzed transfer hydrogenation method has been reported to yield high amounts of tetrahydroquinoline derivatives . This method uses water-soluble and air-stable iridium complexes as the catalyst and formic acid as the hydrogen source under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes employ transition metal catalysts such as ruthenium, rhodium, or palladium to achieve high yields and selectivity .
化学反応の分析
Types of Reactions: 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .
科学的研究の応用
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
- 7-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
Comparison: While these compounds share a similar tetrahydroquinoline core, the presence and position of substituents such as methoxy and methyl groups influence their chemical properties and applications. 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3 |
InChIキー |
AXXIBDJPCRUVDM-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)




![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
